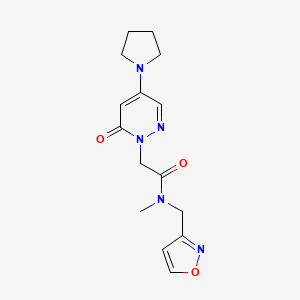![molecular formula C26H21BrFN3O B3881681 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3881681.png)
2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline
Übersicht
Beschreibung
2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline, also known as BFCQ, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a quinoline derivative that has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have neuroprotective effects and can prevent the death of neurons.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity levels in animal studies. However, one of the limitations of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is that it is not very soluble in water, which can make it difficult to administer in certain experiments. It is also relatively expensive compared to other compounds that are used in scientific research.
Zukünftige Richtungen
There are several future directions for further research on 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline. One of the areas that requires further investigation is the mechanism of action of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline. More studies are needed to fully understand how 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline interacts with enzymes and receptors in the body. Another area that requires further investigation is the potential use of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline in combination with other compounds for the treatment of cancer and neurological disorders. Finally, more studies are needed to determine the optimal dosage and administration method of 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline for different applications.
Conclusion
In conclusion, 2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is a promising compound that has shown potential applications in the field of medicine. It has been studied for its anticancer and neuroprotective properties, and has been shown to have various biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrFN3O/c27-19-7-5-18(6-8-19)25-17-23(22-3-1-2-4-24(22)29-25)26(32)31-15-13-30(14-16-31)21-11-9-20(28)10-12-21/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJIZBPQQMTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



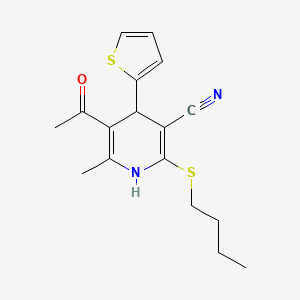
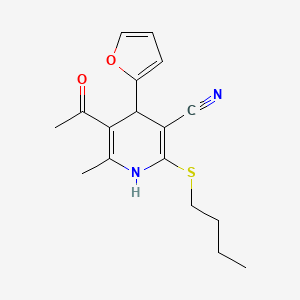
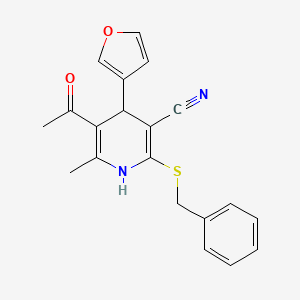
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)





![7-chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881648.png)
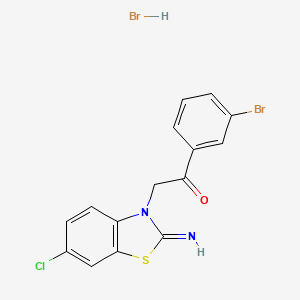
![2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881657.png)
![4-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3881664.png)
